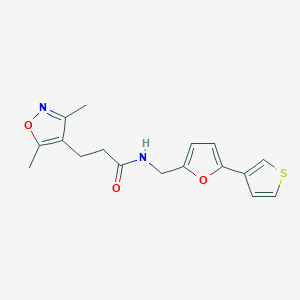

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

Beschreibung

3-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct heterocyclic substituents: a 3,5-dimethylisoxazole moiety at the 3-position and a 5-(thiophen-3-yl)furan-2-ylmethyl group at the amide nitrogen. The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of 341.4 g/mol. The isoxazole ring contributes metabolic stability, while the thiophene-furan group may enhance π-π stacking interactions in biological targets .

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-15(12(2)22-19-11)4-6-17(20)18-9-14-3-5-16(21-14)13-7-8-23-10-13/h3,5,7-8,10H,4,6,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPTXYAQFKWGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dimethylisoxazole moiety and a thiophen-furan hybrid, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The presence of both isoxazole and thiophene rings suggests potential antimicrobial activity.

- Neuroprotective Effects : Some derivatives of isoxazole compounds have shown neuroprotective properties, warranting investigation into this compound's effects on neuronal cells.

The biological activity of 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- DNA Interaction : Studies indicate that compounds with similar structures often exhibit DNA intercalation or groove binding, which can inhibit transcription and replication processes.

Antitumor Activity

A study conducted by Ahmad et al. (2017) evaluated the cytotoxic effects of various isoxazole derivatives on leukemia cell lines. The findings demonstrated that compounds similar to 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via caspase activation.

Antimicrobial Properties

Research by Mansouri-Torshizi et al. (2011) suggests that isoxazole-containing compounds exhibit antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 25 µg/mL against Staphylococcus aureus and Candida albicans.

Data Tables

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 3-(3,5-Dimethylisoxazol-4-yl)-N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Propanamide and Analogs

Key Observations :

- Molecular Weight : The target compound (341.4 g/mol) is lighter than the oxadiazole-thiazole derivatives (375–389 g/mol) in but heavier than the pesticide propanil (218.1 g/mol) .

- Heterocyclic Systems: Unlike thiazole/oxadiazole-based analogs (–3), the target compound’s isoxazole and thiophene-furan groups likely confer distinct electronic and steric properties.

- Thermal Stability : The melting point of the target compound is unreported, but analogs with similar heterocycles (e.g., 7c–7d) exhibit melting points of 134–178°C, suggesting comparable solid-state stability .

Key Observations :

- The thiophene-furan group may enhance binding to hydrophobic enzyme pockets .

- Thiazole/Oxadiazole Derivatives () : These exhibit antimicrobial activity due to thiazole’s ability to disrupt bacterial cell membranes and oxadiazole’s role in enzyme inhibition (e.g., dihydrofolate reductase) .

- Propanil () : A dichlorophenyl propanamide herbicide, structurally simpler than the target compound, highlighting how substituents dictate agrochemical vs. pharmaceutical utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.